molecular formula C10H16N4O4 B11049780 N-(4-ethoxy-1,2,5-oxadiazol-3-yl)-2-(morpholin-4-yl)acetamide

N-(4-ethoxy-1,2,5-oxadiazol-3-yl)-2-(morpholin-4-yl)acetamide

Katalognummer: B11049780
Molekulargewicht: 256.26 g/mol
InChI-Schlüssel: FMCKXEPDZXCYBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ETHOXY-1,2,5-OXADIAZOL-3-YL)-2-(4-MORPHOLINYL)ACETAMIDE is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXY-1,2,5-OXADIAZOL-3-YL)-2-(4-MORPHOLINYL)ACETAMIDE typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via nucleophilic substitution reactions.

    Attachment of the Morpholine Moiety: This step involves the reaction of the oxadiazole intermediate with morpholine under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group.

    Reduction: Reduction reactions could target the oxadiazole ring or the amide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the morpholine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield an aldehyde or carboxylic acid derivative, while substitution could introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(4-ETHOXY-1,2,5-OXADIAZOL-3-YL)-2-(4-MORPHOLINYL)ACETAMIDE would depend on its specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity. The oxadiazole ring and morpholine moiety could play crucial roles in binding to the target and exerting the desired effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-METHOXY-1,2,5-OXADIAZOL-3-YL)-2-(4-MORPHOLINYL)ACETAMIDE: Similar structure with a methoxy group instead of an ethoxy group.

    N-(4-ETHOXY-1,2,5-OXADIAZOL-3-YL)-2-(4-PIPERIDINYL)ACETAMIDE: Similar structure with a piperidine ring instead of a morpholine ring.

Uniqueness

N-(4-ETHOXY-1,2,5-OXADIAZOL-3-YL)-2-(4-MORPHOLINYL)ACETAMIDE is unique due to the combination of the ethoxy group and the morpholine ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Eigenschaften

Molekularformel

C10H16N4O4

Molekulargewicht

256.26 g/mol

IUPAC-Name

N-(4-ethoxy-1,2,5-oxadiazol-3-yl)-2-morpholin-4-ylacetamide

InChI

InChI=1S/C10H16N4O4/c1-2-17-10-9(12-18-13-10)11-8(15)7-14-3-5-16-6-4-14/h2-7H2,1H3,(H,11,12,15)

InChI-Schlüssel

FMCKXEPDZXCYBZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NON=C1NC(=O)CN2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.